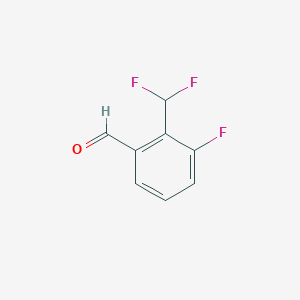
2-(Difluoromethyl)-3-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-3-fluorobenzaldehyde is an organic compound that features both difluoromethyl and fluorobenzaldehyde functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of a fluorobenzaldehyde precursor using difluoromethylating reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-3-fluorobenzaldehyde may involve large-scale difluoromethylation processes using metal-based catalysts to transfer CF₂H groups to the benzene ring . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-3-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include difluoromethyl-substituted carboxylic acids, alcohols, and various substituted benzaldehydes .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-3-fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: It is used in the production of agrochemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-3-fluorobenzaldehyde involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Difluoromethyl)benzaldehyde
- 3-Fluorobenzaldehyde
- 2,3-Difluorobenzaldehyde
Uniqueness
2-(Difluoromethyl)-3-fluorobenzaldehyde is unique due to the presence of both difluoromethyl and fluorobenzaldehyde groups, which confer distinct chemical properties.
Eigenschaften
Molekularformel |
C8H5F3O |
|---|---|
Molekulargewicht |
174.12 g/mol |
IUPAC-Name |
2-(difluoromethyl)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C8H5F3O/c9-6-3-1-2-5(4-12)7(6)8(10)11/h1-4,8H |
InChI-Schlüssel |
JBALLLFTNBXYQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Bromo-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B14910111.png)

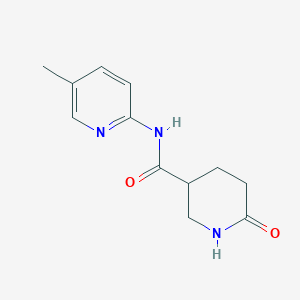

![1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol](/img/structure/B14910124.png)
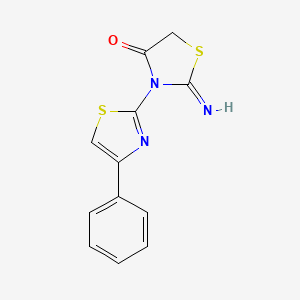
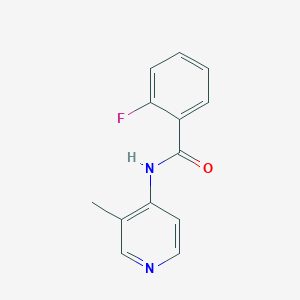
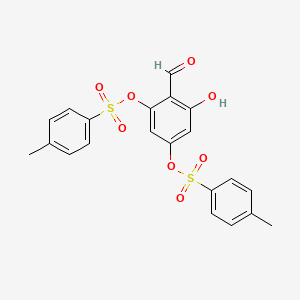
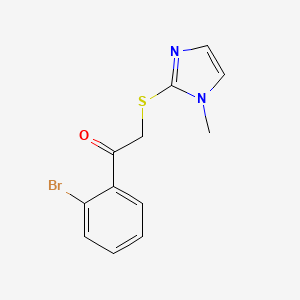

![n-Ethyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14910172.png)


